molecular formula C20H20ClN3O4 B2734014 2-(1-(3-chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate CAS No. 1421459-43-9

2-(1-(3-chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

Cat. No. B2734014
CAS RN: 1421459-43-9
M. Wt: 401.85
InChI Key: RNVBKQONHPWYET-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure of imidazole is characterized by a five-membered ring, which includes two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research on indolyl azetidinones, closely related to the compound of interest, has shown that such molecules can be synthesized through a series of chemical reactions involving hydrazones and chloroacetyl chloride. These compounds have been evaluated for their anti-inflammatory activity, indicating their potential use in developing treatments for inflammation-related conditions (Kalsi et al., 1990).

Antimicrobial Activity

Azetidinone and thiazolidinone derivatives, synthesized through reactions involving Schiff base derivatives and chloroacetyl chloride, have been tested for their antibacterial and antifungal activities. These studies suggest the utility of such compounds in combating microbial infections (Mistry & Desai, 2006).

Synthesis and Antimicrobial Activity of Schiff Bases and 2-Azetidinones

Another study synthesized 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases and evaluated their antibacterial and antifungal activities. The presence of chloro and methoxy groups in these compounds was associated with good antimicrobial activity, highlighting their potential in antimicrobial drug development (Patel & Patel, 2011).

Evaluation as Potential Antimicrobial Agents

Further research into benzimidazole derivatives, including azetidin-2-ones, has focused on their synthesis and evaluation as potential antimicrobial agents. These studies underscore the role of such compounds in addressing antimicrobial resistance and developing new antibiotics (Ansari & Lal, 2009).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the target they interact with. Many imidazole derivatives show significant biological activity, making them valuable in the development of new drugs .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make them promising candidates for the development of new therapeutic agents .

properties

IUPAC Name

2-[1-[(3-chlorophenyl)methyl]azetidin-3-yl]-6-methyl-1H-benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3.C2H2O4/c1-12-5-6-16-17(7-12)21-18(20-16)14-10-22(11-14)9-13-3-2-4-15(19)8-13;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3,(H,20,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVBKQONHPWYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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